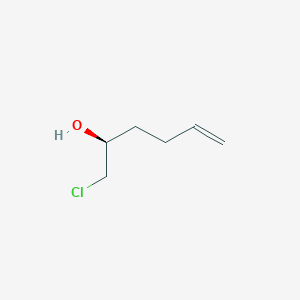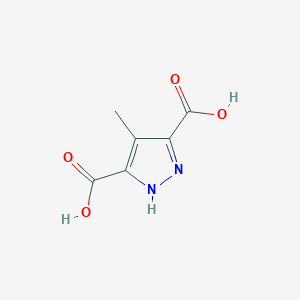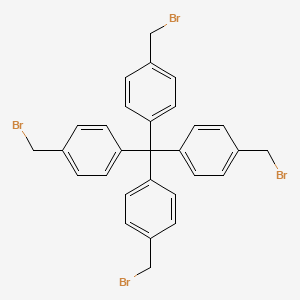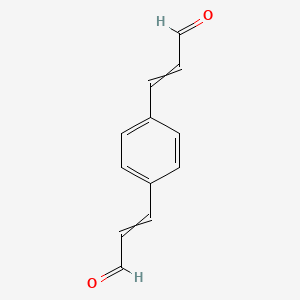
1-(3-Bromophenyl)-2-propyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN, NaOH (Sodium hydroxide)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alkanes or alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by other molecules. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)-2-propyn-1-ol
- 1-(2-Bromophenyl)-2-propyn-1-ol
- 1-(3-Chlorophenyl)-2-propyn-1-ol
Comparison: 1-(3-Bromophenyl)-2-propyn-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers (1-(4-Bromophenyl)-2-propyn-1-ol and 1-(2-Bromophenyl)-2-propyn-1-ol), the 3-bromo derivative exhibits distinct chemical behavior, particularly in substitution reactions .
Propiedades
Fórmula molecular |
C9H7BrO |
|---|---|
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H |
Clave InChI |
VLPLERWMKJHACA-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC(=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)



![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)




![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)

